

# Pharmacological Profile of Co 102862: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Co 102862, also identified as V102862, is a potent and broad-spectrum, state-dependent blocker of voltage-gated sodium (Na+) channels. Its mechanism of action confers significant anticonvulsant properties, which have been demonstrated in various preclinical models. This technical guide provides a comprehensive overview of the pharmacological profile of Co 102862, including its binding affinities, in vitro and in vivo effects, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and experimental evaluation.

## **Mechanism of Action**

Co 102862 is a state-dependent sodium channel blocker, exhibiting a pronounced affinity for the inactivated state of the channel over the resting state.[1][2][3] This property allows it to selectively target neurons that are firing at high frequencies, a characteristic of seizure activity, while having a lesser effect on neurons firing at normal physiological rates. The primary molecular target of Co 102862 is the voltage-gated sodium channel alpha subunit, with specific activity demonstrated on the Nav1.2 isoform, which is predominantly expressed in the central nervous system.[1][4] By binding to the inactivated channel, Co 102862 stabilizes this nonconducting conformation, thereby reducing the number of channels available to open in response to depolarization. This leads to a reduction in the influx of sodium ions, which in turn



dampens neuronal excitability and inhibits the generation and propagation of action potentials. [5][6]

## **Quantitative Pharmacological Data**

The state-dependent binding of **Co 102862** to sodium channels has been quantified through various in vitro electrophysiological studies. The key binding parameters are summarized in the table below. For comparison, data for other well-established sodium channel-blocking anticonvulsants are also provided.

| Compound          | Channel<br>Isoform | K_i<br>(Inactivated<br>State) (μΜ) | K_r<br>(Resting<br>State) (μΜ) | Cell Type              | Reference |
|-------------------|--------------------|------------------------------------|--------------------------------|------------------------|-----------|
| Co 102862         | rNav1.2            | ~0.4                               | ~30                            | HEK-293                | [1][2]    |
| Co 102862         | Native (rat)       | ~0.6                               | >15                            | Hippocampal<br>Neurons | [7]       |
| Carbamazepi<br>ne | hNav1.2            | ~25                                | -                              | tsA-201                | [8]       |
| Phenytoin         | hNav1.2            | -                                  | -                              | tsA-201                | [9]       |
| Lamotrigine       | hNav1.2            | 31.9                               | -                              | tsA-201                | [8]       |

# In Vitro Electrophysiological Profile

The functional consequences of **Co 102862** binding to sodium channels have been characterized using whole-cell patch-clamp electrophysiology.

## **Key Findings**

- Voltage-Dependent Block: The inhibitory potency of **Co 102862** increases with membrane depolarization, which is consistent with its preferential binding to the inactivated state of the sodium channel.[1][10]
- Shift in Steady-State Inactivation: **Co 102862** shifts the voltage-dependence of steady-state inactivation to more hyperpolarized potentials. This means that at any given membrane



potential, a larger fraction of sodium channels will be in the inactivated state in the presence of the compound.[1][7]

 Slowed Recovery from Inactivation: The compound significantly retards the recovery of sodium channels from the inactivated state, prolonging the refractory period of the neuron.[1]
 [11]

# Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following protocol provides a general framework for assessing the effects of **Co 102862** on voltage-gated sodium currents.

- Cell Preparation:
  - Acutely dissociated rat hippocampal neurons or human embryonic kidney (HEK-293) cells stably expressing the desired sodium channel isoform (e.g., rNav1.2) are used.[1][11]
  - Cells are cultured on glass coverslips for ease of transfer to the recording chamber.
- Solutions:
  - External Solution (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2,
     1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with 95% O2 / 5%
     CO2 to maintain a pH of 7.4.[12]
  - Internal (Pipette) Solution: Composed of (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3
     GTP-NaCl, and 40 HEPES. The pH is adjusted to 7.2 with KOH.[12]
  - Co 102862 Stock Solution: Prepared in a suitable solvent such as DMSO.[2]
- Recording:
  - Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
  - $\circ$  Glass micropipettes with a resistance of 3-7 M $\Omega$  are filled with the internal solution.



 A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.[13]

#### Voltage Protocols:

- To assess state-dependent block: Cells are held at different holding potentials (e.g., -100 mV to -60 mV) to vary the proportion of channels in the resting and inactivated states.
   Sodium currents are then elicited by a depolarizing step (e.g., to -10 mV). The percentage of current inhibition by Co 102862 is measured at each holding potential.[10]
- To measure steady-state inactivation: A series of conditioning prepulses of varying voltages are applied, followed by a test pulse to a fixed voltage to measure the fraction of available channels. This is done in the absence and presence of **Co 102862** to determine the shift in the inactivation curve.
- To measure recovery from inactivation: A two-pulse protocol is used. A conditioning pulse
  inactivates the channels, followed by a variable recovery interval at a hyperpolarized
  potential before a second test pulse is applied. The time course of recovery is compared
  with and without the drug.

#### Data Analysis:

- Current amplitudes are measured and analyzed to determine the concentration-response curves for inhibition at different states.
- The dissociation constants for the resting (Kr) and inactivated (Ki) states are calculated using appropriate models, such as the guarded receptor model.

## **In Vivo Anticonvulsant Activity**

Co 102862 has demonstrated robust anticonvulsant activity in rodent models of epilepsy.[7][11]

## **Experimental Protocols**

This test is a model for generalized tonic-clonic seizures.[10]

Animals: Male mice or rats are used.



- Drug Administration: Co 102862 is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
- Seizure Induction: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal electrodes.[10]
- Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered protection.[10]
- Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

This test is a model for myoclonic and absence seizures.[14]

- Animals: Male mice or rats are used.
- Drug Administration: Co 102862 is administered at various doses.
- Seizure Induction: Pentylenetetrazol (PTZ) is injected subcutaneously at a convulsant dose (e.g., 85 mg/kg for CF-1 mice).[1]
- Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 3-5 seconds).[1]
- Endpoint: The absence of clonic seizures is considered protection.[1]
- Data Analysis: The ED50 is calculated.

# Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the pharmacological profiling of **Co 102862**.





Click to download full resolution via product page

Caption: State-dependent mechanism of Co 102862 action.





Click to download full resolution via product page

**Caption:** Potential downstream signaling pathways affected by **Co 102862**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Sodium Channel Blockers in the Treatment of Epilepsy ProQuest [proquest.com]
- 2. Signaling Complexes of Voltage-gated Sodium and Calcium Channels PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and behavioral effects of altered NaV1.2 sodium channel ion permeability in Scn2aK1422E mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential Functional Changes of Nav1.2 Channel Causing SCN2A-Related Epilepsy and Status Epilepticus During Slow Sleep [frontiersin.org]
- 5. SCN2A Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ entry through NaV channels generates submillisecond axonal Ca2+ signaling | eLife [elifesciences.org]
- 11. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opposing effects on NaV1.2 function underlie differences between SCN2A variants observed in individuals with autism spectrum disorder or infantile seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NaV1.2 EFL domain allosterically enhances Ca2+ binding to sites I and II of WT and pathogenic calmodulin mutants bound to the channel CTD PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+ entry through NaV channels generates submillisecond axonal Ca2+ signaling -Netherlands Institute for Neuroscience - Master the Mind [nin.nl]
- To cite this document: BenchChem. [Pharmacological Profile of Co 102862: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669277#pharmacological-profile-of-co-102862]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com